![molecular formula C13H13NO B1403799 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile CAS No. 1414513-75-9](/img/structure/B1403799.png)

6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile

Vue d'ensemble

Description

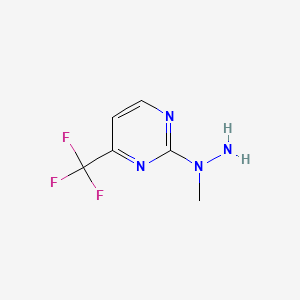

6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile is a heterocyclic compound with an intriguing spiro structure. The term “spiro” refers to the fusion of two or more rings through a single atom, resulting in a unique three-dimensional arrangement. In this case, the spiro[3.3]heptane core contains both oxygen and nitrogen atoms, making it an interesting scaffold for potential applications.

Synthesis Analysis

The synthesis of this compound involves intricate organic chemistry. Researchers have explored various routes to access it, including cyclization reactions, spiroannulation, and nitrile formation. Precise synthetic methodologies are crucial to yield high purity and good yields.

Molecular Structure Analysis

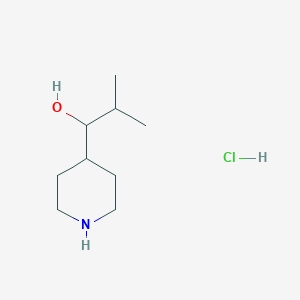

The molecular formula of 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile is C~14~H~13~NO. Let’s examine its structural features:

- The spiro[3.3]heptane core consists of a seven-membered ring fused with a six-membered ring.

- The phenyl group (C~6~H~5~) is attached to one of the carbon atoms in the spiro ring.

- The carbonitrile group (–C≡N) provides an essential functional handle for further derivatization.

Chemical Reactions Analysis

- Ring Opening Reactions : Due to the strained spiro structure, ring-opening reactions can occur under specific conditions. These reactions may lead to novel derivatives with altered properties.

- Substitution Reactions : The phenyl group can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents.

- Cyanation Reactions : The carbonitrile group is amenable to transformations, such as hydrolysis to form carboxylic acids or reduction to primary amines.

Physical And Chemical Properties Analysis

- Melting Point : Investigate the melting behavior to assess purity and crystallinity.

- Solubility : Determine solubility in various solvents.

- Stability : Assess stability under different conditions (light, temperature, etc.).

Applications De Recherche Scientifique

Green Chemistry in Corrosion Inhibition : Gupta et al. (2018) explored the synthesis and inhibition effect of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, including 6′-amino-3′-methyl-2-oxo-1′-phenyl-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile, on mild steel corrosion. These inhibitors were synthesized using Green Chemistry techniques, showing high inhibition efficiency in hydrochloric acid solution, which suggests potential for environmentally friendly corrosion inhibition methods (Gupta et al., 2018).

Improved Synthesis and Solubility : Van der Haas et al. (2017) improved the synthesis of bicyclic spiro compounds, including 2-oxa-6-azaspiro[3.3]heptane. Their research demonstrated that isolating these compounds as sulfonic acid salts results in more stable and soluble products, enhancing their applicability in various chemical reactions (Van der Haas et al., 2017).

Electrochemical Properties : Mattiello and Rampazzo (2001) studied the electrochemical properties of 1,2,6,7-tetraphenyl-4-oxa-spiro[2.4]hepta-1,6-dien-5-one, highlighting its redox characteristics. The study revealed insights into the reduction steps and the formation of radical anion species, providing valuable information for applications in electrochemistry (Mattiello & Rampazzo, 2001).

Application in Drug Discovery : Wuitschik et al. (2010) investigated the use of oxetanes, including spirocyclic oxetanes like 2-oxa-6-aza-spiro[3.3]heptane, in drug discovery. They demonstrated how oxetanes can significantly alter solubility, lipophilicity, and metabolic stability, offering promising avenues for the development of new pharmaceutical compounds (Wuitschik et al., 2010).

Antimicrobial Activities : Hafez et al. (2016) synthesized a series of novel spiro compounds with biologically active sulfonamide, including 6ʹ-(4-Chlorophenyl)-spiro[cyclohexane-1,2ʹ-thieno[3,2-d]pyrimidine-4ʹ(3ʹH)-one. These compounds displayed potent antimicrobial activity against various Gram-negative and Gram-positive bacteria, indicating their potential use in developing new antimicrobial agents (Hafez et al., 2016).

Antiproliferative Activity and DNA Interaction : Almeida et al. (2016) synthesized two new spiro-acridines and studied their interactions with DNA, as well as their antiproliferative and human topoisomerase I and IIα inhibitory activities. This research suggests the potential of these spiro compounds in cancer therapy (Almeida et al., 2016).

Novel Cyclic Carbonates : Zhang et al. (2009) synthesized novel cyclic carbonates, including 7-benzylidene-4,6-oxa-5-carbonyl–spiro[2,4] heptane. This research contributes to the development of new cyclic carbonate compounds, which have applications in polymer chemistry and materials science (Zhang et al., 2009).

Synthesis of Spiro-Fused Photochromes : Belikov et al. (2015) used a reaction involving tetracyanoethylated 1,2-diarylethanones with morpholine for the synthesis of spiro-fused diarylethenes, exhibiting photochromic properties. This indicates potential applications in materials science, particularly in the development of photo-responsive materials (Belikov et al., 2015).

Safety And Hazards

- Toxicity : Evaluate toxicity through in vitro and in vivo studies.

- Handling Precautions : Follow standard laboratory safety protocols.

- Environmental Impact : Consider potential effects on the environment.

Orientations Futures

- Structure-Activity Relationship (SAR) : Systematically modify the compound to understand the impact of structural changes on biological activity.

- Derivatization : Explore diverse derivatives for improved properties.

- Pharmacological Screening : Investigate its potential as a drug candidate.

: NY Times - How Tall Is Mount Everest?

: Wikipedia - Mount Everest

Propriétés

IUPAC Name |

6-phenyl-2-oxaspiro[3.3]heptane-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-8-13(11-4-2-1-3-5-11)6-12(7-13)9-15-10-12/h1-5H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGRQRCGRXVDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C#N)C3=CC=CC=C3)COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901238261 | |

| Record name | 2-Oxaspiro[3.3]heptane-6-carbonitrile, 6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile | |

CAS RN |

1414513-75-9 | |

| Record name | 2-Oxaspiro[3.3]heptane-6-carbonitrile, 6-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414513-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxaspiro[3.3]heptane-6-carbonitrile, 6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine](/img/structure/B1403721.png)

![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)

![Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1403732.png)

![8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane](/img/structure/B1403739.png)